molecular formula C7H7F9O3 B1306895 Tris(2,2,2-trifluoroethyl)orthoformate CAS No. 58244-27-2

Tris(2,2,2-trifluoroethyl)orthoformate

Cat. No. B1306895
CAS RN: 58244-27-2
M. Wt: 310.11 g/mol
InChI Key: IESBVSNCDNHMSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoroethyl compounds and orthoformates involves various methods. For instance, tris(polynitroalkoxy)chloromethanes, a class of chloroorthoformates, are synthesized by chlorinating tris(polynitroalkoxy)methyl disulfides . This suggests that similar methods could potentially be applied to synthesize tris(2,2,2-trifluoroethyl)orthoformate by substituting the appropriate trifluoroethyl group into the reaction.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be quite complex. For example, the crystal and molecular structure of tris(ortho-aminobenzoato)aquoyttrium(III) shows a sevenfold coordination around the yttrium atom, which is described by a capped trigonal prism . While this does not directly describe this compound, it does highlight the potential for complex geometries in related compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of reactivities. For instance, tris(pentafluorophenyl)boron is used as a catalyst in aldol-type and Michael reactions, as well as Diels–Alder reactions . This indicates that this compound may also participate in similar reactions, potentially acting as a reagent or catalyst due to the presence of the trifluoroethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding this compound. Tris(2-acetoxyethoxy)orthoformate is described as a colorless liquid that is stable and can be stored without special precautions against air and moisture . This suggests that this compound may also be a stable liquid under standard conditions, with similar storage capabilities.

Scientific Research Applications

1. Application in Lithium-Ion Batteries

Tris(2,2,2-trifluoroethyl)orthoformate has shown potential in the realm of lithium-ion batteries. A study demonstrated its effectiveness as an additive during the initial activation and cycling of Li-rich-NMC xLi2MnO3–(1−x)LiMO2 cathode in EC/DMC + 1 M LiPF6 electrolyte. This inclusion improved conductivity and viscosity of the electrolyte, indicating promising applications for high-performance batteries (Pires et al., 2015).

2. Role in Organic Synthesis

In organic chemistry, this compound serves as a reagent for the formation of various imines by condensation of amides or amines with carbonyl compounds. This method is noted for its simplicity and efficiency, providing a versatile tool for synthesizing a wide range of organic compounds (Reeves et al., 2015).

3. Analytical Chemistry Applications

In the field of analytical chemistry, this compound has been utilized for amino acid analysis. Specifically, it was used to derive amino acids into N(O)-alkoxycarbonyl alkyl esters, facilitating the rapid separation of enantiomeric isomers by capillary gas chromatography. This method highlights its utility in precise analytical procedures, contributing significantly to the field of chiral analysis (Abe et al., 1996).

4. Electrolyte Development for Safety in Lithium-Ion Batteries

This compound's role extends to the development of safer electrolytes for lithium-ion batteries. It was part of a novel electrolyte formulation containing lithium difluoro(oxalato)borate, propylene carbonate, and fluoroethylene carbonate additive, enhancing safety and performance aspects of lithium-ion batteries. This application demonstrates its potential in enhancing battery technology, particularly in terms of safety and efficiency (Gu et al., 2020).

Mechanism of Action

Target of Action

Tris(2,2,2-trifluoroethyl)orthoformate is primarily targeted towards the lithium metal anode surface in lithium metal batteries . The lithium metal anode is a crucial component of these batteries, playing a significant role in their performance and efficiency.

Mode of Action

The interaction of this compound with its target involves exhibiting high concentration electrolyte behavior . This behavior is essential in maintaining the stability and functionality of the lithium metal batteries.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the electrochemical processes in lithium metal batteries . The compound’s action can influence the formation of stable Solid Electrolyte Interface (SEI) layers, which act as kinetic barriers between the electrolyte and the electrodes . These layers limit the continuous side reactions on both the lithium metal anode and high-voltage cathode during repeated cycling .

Pharmacokinetics

The compound’s presence and concentration can significantly affect the performance and efficiency of these batteries .

Result of Action

The molecular and cellular effects of this compound’s action are manifested in the improved performance and stability of lithium metal batteries . By influencing the formation of stable SEI layers, the compound helps limit unwanted side reactions, thereby enhancing the battery’s overall efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, contamination with oxidizing agents such as nitrates, oxidizing acids, chlorine bleaches, pool chlorine, etc., should be avoided as ignition may result .

Safety and Hazards

Tris(2,2,2-trifluoroethyl)orthoformate is a flammable liquid . It should be handled with care to avoid contact with skin and eyes, and inhalation of its vapors should be avoided . In case of contact with eyes or skin, it is recommended to rinse with plenty of water and seek medical assistance .

properties

IUPAC Name

2-[bis(2,2,2-trifluoroethoxy)methoxy]-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F9O3/c8-5(9,10)1-17-4(18-2-6(11,12)13)19-3-7(14,15)16/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESBVSNCDNHMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395037
Record name tris(Trifluoroethoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58244-27-2
Record name Ethane, 1,1′,1′′-[methylidynetris(oxy)]tris[2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58244-27-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tris(Trifluoroethoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2,2,2-trifluoroethyl)orthoformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does TFEO contribute to the formation of a stable solid-electrolyte interphase (SEI) in Li-metal batteries?

A1: Research suggests that TFEO plays a crucial role in constructing a stable SEI, a critical factor for Li-metal battery performance. During the initial charging process, TFEO readily decomposes in the electron-rich environment near the Li-metal anode. [, ] This decomposition releases fluoride ions (F-) that contribute to the formation of a LiF-rich inorganic inner layer within the SEI. [] This LiF-rich layer is considered beneficial as it provides a robust barrier against further electrolyte decomposition and uncontrolled lithium dendrite growth. [] Additionally, the decomposition of TFEO produces unsaturated carbon compounds, like thiophene, which may enhance the SEI's conductivity, further improving battery performance. []

Q2: What are the key interactions between TFEO and other components in LHCEs?

A2: Computational studies have revealed that the interaction of TFEO with the solvent and salt influences the solvation structure within the LHCE. [] Notably, the solubility of LiFSI salt in the DME/TFEO mixed solvent is not solely determined by the dielectric constant but is significantly impacted by the molecular structure and the resulting solvation shell structure. [] Molecular dynamics simulations showed that despite the presence of TFEO, the Li+ solvation shells primarily consist of anions and solvent molecules, with minimal TFEO involvement. [] This suggests that TFEO contributes to forming localized high-concentration regions of the Li-salt and solvent while maintaining a less-coordinating environment around the Li+ ions, potentially beneficial for Li+ transport.

Q3: What are the decomposition pathways of TFEO in LHCEs under electron-rich conditions?

A3: DFT-ReaxFF hybrid molecular dynamics simulations have provided detailed insights into the decomposition mechanisms of TFEO in the presence of excess electrons. [] TFEO decomposition typically involves a six-electron transfer process, leading to the formation of F-, formate ions (HCOO-), and various fluorinated carbon species like CH2CF- and -OCH2CF3. [] This decomposition process is energetically favorable with relatively low activation barriers, explaining the observed rapid breakdown of TFEO during SEI formation. []

Q4: What analytical techniques are employed to study the SEI formation and TFEO decomposition in LHCEs?

A4: Researchers utilize a combination of computational and experimental techniques to study SEI formation and TFEO decomposition in LHCEs. Density functional theory (DFT) and classical molecular dynamics (MD) simulations help predict interactions, decomposition pathways, and SEI structure evolution. [, ] Experimentally, X-ray photoelectron spectroscopy (XPS) analysis is used to investigate the atomic composition and chemical states of the SEI layer, providing insights into the decomposition products of TFEO and other electrolyte components. [] Combining these approaches allows for a comprehensive understanding of the role of TFEO in LHCEs and its impact on battery performance.

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